![molecular formula C29H32N4O5S B2585744 4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 304691-36-9](/img/structure/B2585744.png)
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are most commonly known for their use in antibiotics. The presence of the piperazine ring and the benzo[de]isoquinoline structure suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[de]isoquinoline structure is a polycyclic aromatic hydrocarbon, which could contribute to the compound’s stability and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, sulfonamides are solid at room temperature and are soluble in organic solvents .Scientific Research Applications
- Background : New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group have been synthesized by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
- Background : The compound’s structure can be leveraged for transition-metal-free cyclization reactions. This approach features mild conditions, easy operation, and broad substrate scope .
- Background : The N-Boc-2-bromobenzimidazole, a building block derived from this compound, can introduce substituted alkynes at the C-2 position via Sonogashira cross-coupling reactions .
- Background : Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, a related compound, has been studied using quantum chemical calculations to analyze pairwise interactions between molecules in its polymorphic forms .
- Background : Compounds containing a free amino group, like the one in our target molecule, can serve as effective fluorescent and colorimetric sensors for cations and anions .
Chemosensor Systems
Transition-Metal-Free Cyclization Reactions
Sonogashira Cross-Coupling Reactions
Quantum Chemical Calculations and Crystal Structure Analysis
Fluorescent and Colorimetric Sensors
Polyamine Receptors and Complex Formation
properties
IUPAC Name |
4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5S/c1-3-32(4-2)39(37,38)23-13-11-22(12-14-23)27(34)31-18-15-30(16-19-31)17-20-33-28(35)24-9-5-7-21-8-6-10-25(26(21)24)29(33)36/h5-14H,3-4,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUIAGKUXUSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamide |
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